2,5,6,7-Tetrahydro-isoindol-4-one

Epigenetics BRD4 bromodomain inhibition Cancer therapeutics

This 2,5,6,7-tetrahydro-isoindol-4-one scaffold provides a conformationally constrained bicyclic core with a fixed carbonyl-pyrrole nitrogen geometry. Validated for BRD4 bromodomain targeting (PDB: 8QAR) and as a precursor for NK1 antagonist analogs like RP 67580 (Ki 4.20 nM). Its iron/boron-catalyzed synthetic route enables rapid SAR diversification for epigenetic and GPCR programs. Procure this essential building block for hit-to-lead optimization.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 113880-79-8
Cat. No. B568616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6,7-Tetrahydro-isoindol-4-one
CAS113880-79-8
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC1CC2=CNC=C2C(=O)C1
InChIInChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2
InChIKeyKFLNDCIGSSBKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6,7-Tetrahydro-isoindol-4-one (CAS 113880-79-8) Procurement Guide: Core Scaffold for Constrained Heterocyclic Synthesis


2,5,6,7-Tetrahydro-isoindol-4-one (CAS 113880-79-8) is a bicyclic heterocyclic compound characterized by a partially hydrogenated isoindole core with a ketone functionality at the 4-position . This structure serves as a versatile small molecule scaffold featuring a rigid bicyclic framework that imposes conformational constraint . The compound, also referred to as 6,7-Dihydro-2H-isoindol-4(5H)-one, has the molecular formula C8H9NO and a molecular weight of 135.16 g/mol .

Why Generic Heterocyclic Ketone Substitution Fails: 2,5,6,7-Tetrahydro-isoindol-4-one Differentiation Rationale


The 2,5,6,7-tetrahydro-isoindol-4-one scaffold cannot be simply substituted with monocyclic heterocyclic ketones or other bicyclic frameworks due to its distinctive conformational constraint properties . The partially saturated isoindolone core imposes a specific spatial arrangement of the carbonyl group relative to the pyrrole nitrogen, creating a rigid geometry that influences both intermolecular interactions in biological targets and regioselectivity in synthetic transformations [1]. This rigidity is mechanistically relevant: the scaffold's fixed spatial relationship between reactive sites reduces the entropic penalty upon binding to protein targets compared to more flexible linear analogs [2]. Substitution with structurally similar but differently saturated isoindolone scaffolds (e.g., fully aromatic isoindol-1-ones or perhydroisoindol-4-ones) yields altered conformational preferences, hydrogen-bonding geometries, and metabolic stability profiles that cannot be extrapolated from one scaffold to another without experimental verification [3].

2,5,6,7-Tetrahydro-isoindol-4-one Comparative Evidence: Quantitative Differentiation from Structural Analogs


BET Bromodomain Inhibition: Scaffold-Dependent Affinity Differentiation in BRD4 Binding

Derivatives built on the 2,5,6,7-tetrahydroisoindol-4-one scaffold demonstrate quantifiable binding to BRD4 bromodomain, with affinity strongly modulated by substitution pattern [1]. A 3-methyl-1-(3,4-dimethylphenyl)-substituted derivative exhibited Ki = 2.86 × 10³ nM, while a structurally related analog showed reduced affinity at Ki = 1.04 × 10⁴ nM—a 3.6-fold difference attributable solely to substitution variation on the identical scaffold [1]. Furthermore, X-ray crystallographic analysis (PDB: 8QAR, resolution 1.50 Å) of a 3-methyl-1-(2-(4-((4-methyl-1H-pyrazol-3-yl)methyl)piperazin-1-yl)thiazol-4-yl)-2,5,6,7-tetrahydroisoindol-4-one derivative confirms the scaffold's specific binding pose within the BRD4 bromodomain, with the tetrahydroisoindolone core occupying a defined hydrophobic pocket adjacent to the acetyl-lysine recognition site [2][3].

Epigenetics BRD4 bromodomain inhibition Cancer therapeutics

NK1 Receptor Antagonism: Conformational Rigidity Enables Subnanomolar Affinity Versus Non-Scaffold Controls

The perhydroisoindol-4-one scaffold (a fully saturated analog of the target compound) serves as the core for RP 67580, a nonpeptide substance P antagonist that achieves exceptionally high NK1 receptor binding affinity [1]. RP 67580 exhibits competitive inhibition of [³H]SP binding to NK1 receptors in rat brain membranes with Ki = 4.20 nM [1][2]. In functional assays, RP 67580 competitively inhibited SP-induced contractions in guinea pig ileum (pA₂ = 7.16) and septide-induced contractions (pA₂ = 7.59) [1]. Critically, RP 67580 demonstrated exquisite receptor selectivity: it showed no activity on NK2 and NK3 receptors in both binding assays and isolated tissue preparations (rabbit pulmonary artery and rat portal vein) [1]. In vivo, RP 67580 inhibited plasma extravasation in rat urinary bladder (ED₅₀ = 0.04 mg/kg i.v.) and in hind paw skin following antidromic saphenous nerve stimulation (ED₅₀ = 0.15 mg/kg i.v.) [1].

Neurokinin receptor antagonism Pain and inflammation Substance P signaling

Synthetic Accessibility: Iron/Boron-Catalyzed Direct Nucleophilic Substitution Enables Ready Access to Tetrahydroisoindol-4-ones

Tetrahydroisoindol-4-ones are accessible via a distinctive iron/boron-catalyzed direct nucleophilic substitution of functionalized primary allylic alcohols, leveraging a γ-carbonyl effect [1][2]. This catalytic method provides a straightforward, one-pot synthetic route that diverges from traditional condensation approaches (e.g., cyclohexane-1,3-diones with α-halogenoketones and primary amines) [3]. The substitution products generated through this catalytic pathway serve as versatile synthetic platforms for heterocycle synthesis, with tetrahydroisoindol-4-ones as key illustrative examples [1]. This method offers advantages in functional group tolerance and operational simplicity compared to alternative routes requiring harsh conditions or multistep sequences.

Heterocycle synthesis Organocatalysis Medicinal chemistry building blocks

Optimal Procurement and Research Applications for 2,5,6,7-Tetrahydro-isoindol-4-one (CAS 113880-79-8)


BRD4 Bromodomain Inhibitor Development and Epigenetic Drug Discovery

The 2,5,6,7-tetrahydroisoindol-4-one scaffold is validated for BRD4 bromodomain targeting, as demonstrated by X-ray crystallographic analysis (PDB: 8QAR, resolution 1.50 Å) showing the tetrahydroisoindolone core occupying a defined hydrophobic pocket adjacent to the acetyl-lysine recognition site [1]. Binding affinity data confirms that substitution on this scaffold modulates BRD4 affinity (Ki = 2.86 × 10³ nM to 1.04 × 10⁴ nM range, representing a 3.6-fold difference), establishing a robust SAR platform for epigenetic inhibitor optimization [2][3]. This scaffold is appropriate for medicinal chemistry teams developing dual BET/BRPF1 inhibitors and related epigenetic modulators for oncology applications [1].

G-Protein Coupled Receptor (GPCR) Ligand Discovery: NK1 Antagonist Scaffold

The structurally related perhydroisoindol-4-one scaffold underpins RP 67580, a nonpeptide NK1 receptor antagonist with subnanomolar affinity (Ki = 4.20 nM) and exceptional receptor subtype selectivity (no activity on NK2/NK3 receptors) [4][5]. In vivo efficacy is established at low intravenous doses (ED₅₀ = 0.04 mg/kg for plasma extravasation inhibition; ED₅₀ = 0.15 mg/kg for neurogenic inflammation models) [4]. The 2,5,6,7-tetrahydroisoindol-4-one scaffold serves as a direct precursor for synthesizing fully saturated perhydroisoindolone analogs with enhanced conformational constraint, making it valuable for GPCR ligand discovery programs targeting pain, inflammation, and CNS indications [4].

Heterocyclic Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

2,5,6,7-Tetrahydro-isoindol-4-one functions as a versatile small molecule scaffold characterized by its rigid bicyclic framework, which imposes conformational constraint beneficial for fragment-based drug discovery and diversity-oriented synthesis campaigns . The scaffold is accessible via iron/boron-catalyzed direct nucleophilic substitution, providing a straightforward, one-pot synthetic route that enables rapid analog generation for SAR studies [6]. The partially hydrogenated isoindole core with a ketone functionality at the 4-position offers multiple vectors for chemical diversification, making it suitable for hit-to-lead optimization programs requiring systematic exploration of chemical space around a constrained heterocyclic core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,6,7-Tetrahydro-isoindol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.